7-Oxaspiro[4.5]decan-2-one
Description
7-Oxaspiro[4.5]decan-2-one is a bicyclic lactone characterized by a spirocyclic structure where a cyclohexane ring is fused to a γ-lactone via a single oxygen atom at the 1-position (nomenclature may vary by numbering system). Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol (CAS 699-61-6) . The compound features a rigid spirocyclic framework, making it a valuable scaffold in medicinal chemistry and natural product synthesis. Notably, it has been isolated from Aspergillus terreus as a polyketide derivative, highlighting its biological relevance . Industrially, it serves as an intermediate in drug discovery, particularly for antihyperglycemic agents and enzyme modulators .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-oxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 |
InChI Key |
FFNVGMXTGDKORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)C2)COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[4.5]decan-2-one can be achieved through a Prins/pinacol cascade reaction . This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for 7-Oxaspiro[4.5]decan-2-one are not extensively documented, the Prins/pinacol cascade reaction provides a scalable route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 7-Oxaspiro[4.5]decan-2-one is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs .
Biology: The compound’s structural features are of interest in the study of enzyme-substrate interactions and the design of enzyme inhibitors.
Medicine: Research is ongoing to explore the potential therapeutic applications of 7-Oxaspiro[4.5]decan-2-one and its derivatives. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, 7-Oxaspiro[4.5]decan-2-one is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic compounds arises from variations in heteroatom placement, substituents, and ring sizes.
Structural and Functional Group Variations
Key Observations :
- Heteroatom Influence : Replacing oxygen with nitrogen (e.g., 1-oxa-3-azaspiro[4.5]decan-2-one) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets .
- Substituent Effects: Methyl or chlorophenyl groups increase lipophilicity, impacting bioavailability and metabolic stability. For example, 8-methyl-1-oxaspiro[4.5]decan-2-one is used as a toxicological analog due to its similarity to benzofuranones .
Activity Insights :
- The lactone moiety in 1-oxaspiro[4.5]decan-2-one confers rigidity, enhancing binding to enzyme active sites (e.g., pectenotoxin analogs in ).
- Thia-azaspiro compounds exhibit cytotoxicity by intercalating DNA or inhibiting kinases, as seen in thiazolopyrimidine derivatives .
Physicochemical Properties
- Solubility : Lactones like 1-oxaspiro[4.5]decan-2-one are moderately polar (logP ~1.5), whereas aza derivatives (e.g., 1-oxa-3-azaspiro[4.5]decan-2-one) show increased water solubility due to nitrogen lone pairs .
- Thermal Stability : Spirocyclic frameworks generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
